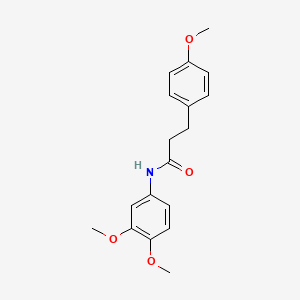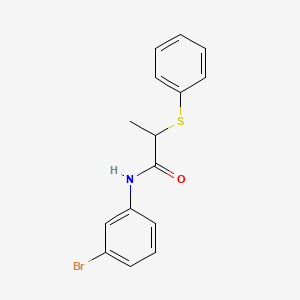![molecular formula C19H25N5OS B5189802 4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5189802.png)
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as THPP, has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been found to be a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which plays a key role in cognitive function and memory. This makes this compound a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mecanismo De Acción
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine acts as a competitive antagonist of the alpha7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a corresponding decrease in downstream signaling pathways. This compound has been found to have a high affinity for the alpha7 receptor, making it a potent and selective antagonist.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. This compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has several advantages as a research tool. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective research tool.
However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, this compound is a highly specific antagonist of the alpha7 receptor, and its effects may not be generalizable to other nicotinic acetylcholine receptors.
Direcciones Futuras
There are several future directions for research on 4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the cognitive-enhancing effects of this compound and to determine its safety and efficacy as a therapeutic agent.
Another area of interest is the role of the alpha7 nicotinic acetylcholine receptor in inflammation and immune function. This compound has been found to have anti-inflammatory effects, and further research is needed to fully understand the mechanisms underlying these effects and to determine the potential therapeutic applications of this compound in the treatment of inflammatory diseases.
In conclusion, this compound is a valuable research tool that has potential applications in a variety of scientific research fields. Its selective antagonism of the alpha7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its long-term effects and safety.
Métodos De Síntesis
The synthesis of 4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of 2-aminopyrimidine with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then reacted with 1-piperidinylmethylamine to yield this compound. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.
Propiedades
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-15-14-17(22-7-3-2-4-8-22)21-19(20-15)24-11-9-23(10-12-24)18(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRAPEJZXUAYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)
![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5189733.png)
![ethyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5189736.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B5189745.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5189752.png)
![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5189760.png)
![5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5189779.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5189780.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isobutyl(methyl)amine](/img/structure/B5189785.png)
![2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)
![(1-benzothien-2-ylmethyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5189792.png)
![N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5189810.png)
